molecular formula C22H23N3O4 B1263442 6-methoxyspirotryprostatin B

6-methoxyspirotryprostatin B

Cat. No. B1263442
M. Wt: 393.4 g/mol
InChI Key: UHQKDPCPFNXIDU-ZJBJCVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxyspirotryprostatin B is an indole alkaloid isolated from a marine-derived fungal strain Aspergillus sydowii PFW1-13 and has been shown to exhibit cytotoxic activity. It has a role as an antineoplastic agent and an Aspergillus metabolite. It is an azaspiro compound, an indole alkaloid, an aromatic ether and a member of indolones.

Scientific Research Applications

Cytotoxicity and Antimicrobial Activity

6-Methoxyspirotryprostatin B has been identified as having cytotoxic properties against certain cell lines. In a study involving the marine-derived fungus Aspergillus sydowi, 6-methoxyspirotryprostatin B exhibited weak cytotoxicity against A-549 cells and slight cytotoxicity against HL-60 cells (Zhang et al., 2008). Additionally, this compound has been explored for its potential antimicrobial activities.

Synthesis and Structural Studies

Research has also focused on the synthesis of 6-methoxyspirotryprostatin B. A study reported a new method for the synthesis of this compound through organomediated intramolecular umpolung cyclization, which is significant for understanding its structure and potential modifications (Xi et al., 2019).

Cell Cycle Inhibition and Antitumor Potential

Further, 6-methoxyspirotryprostatin B has been studied for its effects on cell cycle inhibition. It is considered as a potential antitumor agent, particularly in its role as an inhibitor of breast cancer resistance protein. This aspect of its function was explored through structure-activity relationship studies on tryprostatin A and its analogues, including 6-methoxyspirotryprostatin B (Jain et al., 2008).

properties

Product Name

6-methoxyspirotryprostatin B

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

(5S,6S,9S)-6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodec-3-ene-5,3'-1H-indole]-2,2',8-trione

InChI

InChI=1S/C22H23N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-11,16,18H,4-5,8H2,1-3H3,(H,23,28)/t16-,18-,22-/m0/s1

InChI Key

UHQKDPCPFNXIDU-ZJBJCVSYSA-N

Isomeric SMILES

CC(=C[C@H]1[C@]2(C=C3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C

Canonical SMILES

CC(=CC1C2(C=C3N1C(=O)C4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C

synonyms

6-methoxyspirotryprostatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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